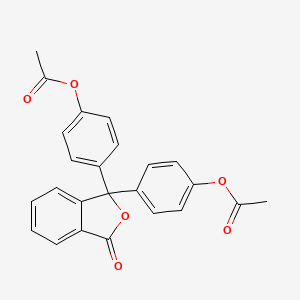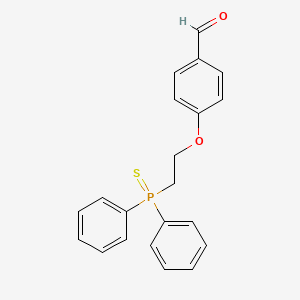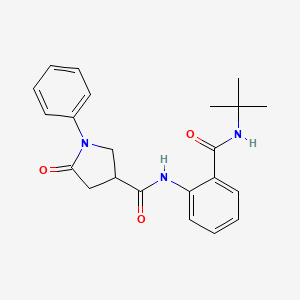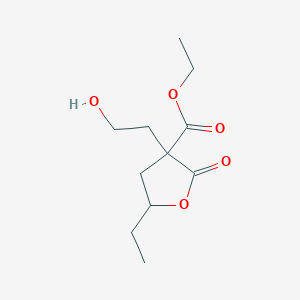
3,3-Bis(4-acetoxyphenyl)phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-acetoxyphenyl)phthalide is an organic compound with the molecular formula C24H18O6 It is a derivative of phthalide, characterized by the presence of two acetoxy groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-acetoxyphenyl)phthalide typically involves the acylation of 3,3-bis(4-hydroxyphenyl)phthalide with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(4-acetoxyphenyl)phthalide undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 3,3-bis(4-hydroxyphenyl)phthalide.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products:
Hydrolysis: 3,3-bis(4-hydroxyphenyl)phthalide.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(4-acetoxyphenyl)phthalide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Bis(4-acetoxyphenyl)phthalide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3,3-Bis(4-hydroxyphenyl)phthalide: A precursor in the synthesis of 3,3-Bis(4-acetoxyphenyl)phthalide.
3,3-Bis(4-bromophenyl)phthalide: Used in the synthesis of poly(diphenylenephthalide) with unique electrical properties.
Phenolphthalein: A related compound with similar structural features, used as a pH indicator and in medical applications.
Uniqueness: this compound is unique due to its acetoxy functional groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
5449-84-3 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3 |
InChI Key |
UQJULZIHROYMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B12890256.png)
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)




![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)

![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
